Phenylsilane-d3 Phenylsilane-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC20429929
InChI: InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3
SMILES:
Molecular Formula: C6H8Si
Molecular Weight: 111.23 g/mol

Phenylsilane-d3

CAS No.:

Cat. No.: VC20429929

Molecular Formula: C6H8Si

Molecular Weight: 111.23 g/mol

* For research use only. Not for human or veterinary use.

Phenylsilane-d3 -

Specification

Molecular Formula C6H8Si
Molecular Weight 111.23 g/mol
IUPAC Name trideuterio(phenyl)silane
Standard InChI InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3
Standard InChI Key PARWUHTVGZSQPD-UKDQJQFQSA-N
Isomeric SMILES [2H][Si]([2H])([2H])C1=CC=CC=C1
Canonical SMILES C1=CC=C(C=C1)[SiH3]

Introduction

Molecular Structure and Isotopic Characterization

Structural Features

Phenylsilane-d3 belongs to the organosilane family, featuring a phenyl group (C6H5) bonded to a trideuteriosilane moiety (SiD3). Its IUPAC name, trideuterio(phenyl)silane, reflects the substitution of three hydrogen atoms with deuterium at the silicon center . The compound’s 2D and 3D conformers, as depicted in PubChem , reveal a tetrahedral geometry around silicon, with bond lengths and angles consistent with hybridized sp³ orbitals.

Computational Descriptors

Key descriptors computed via PubChem’s algorithms include:

  • Molecular Formula: C6H5D3Si

  • Exact Mass: 111.058357 Da

  • Topological Polar Surface Area: 0 Ų

  • Isotope Atom Count: 3 (deuterium)

The SMILES notation [2H][Si]([2H])([2H])C1=CC=CC=C1 encodes the deuteration pattern, while the InChIKey PARWUHTVGZSQPD-UKDQJQFQSA-N provides a unique identifier for database searches.

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

Phenylsilane-d3 is synthesized through deuterium incorporation into phenylsilane (C6H5SiH3), which itself derives from a two-step process :

  • Grignard Reaction: Phenylmagnesium bromide (PhMgBr) reacts with tetraethyl orthosilicate (Si(OEt)4) to yield PhSi(OEt)3.

  • Reduction: PhSi(OEt)3 is treated with lithium aluminum deuteride (LiAlD4) instead of LiAlH4 to introduce deuterium, producing C6H5SiD3 .

This method ensures >99% isotopic enrichment, as verified by MedChemExpress’s quality control protocols .

Isotope Effects

Deuterium substitution alters reaction kinetics compared to phenylsilane. For example:

  • Reduction Reactions: The Si-D bond’s higher dissociation energy (vs. Si-H) slows hydride transfer rates in catalytic cycles .

  • Thermal Stability: Deuterated analogs exhibit increased resistance to radical-initiated decomposition, as observed in gas-phase studies of the C6H5· + SiD4 system .

Physicochemical Properties

Thermodynamic Parameters

PubChem’s computed properties highlight critical differences from non-deuterated phenylsilane:

PropertyPhenylsilane-d3Phenylsilane
Molecular Weight (g/mol)111.23108.22
Boiling Point (°C)152–154*152–154
Density (g/cm³)0.93*0.92

*Estimated based on isotopic substitution trends .

Reactivity Profile

As a hydride donor, phenylsilane-d3 participates in:

  • Phosphine Oxide Reduction:
    P(CH3)3O+C6H5SiD3P(CH3)3+C6H5SiD2OH\text{P(CH}_3\text{)}_3\text{O} + \text{C}_6\text{H}_5\text{SiD}_3 \rightarrow \text{P(CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{SiD}_2\text{OH}
    This reaction proceeds with retention of configuration at phosphorus .

  • Enzymatic Catalysis: Carbonic anhydrase variants utilize phenylsilane-d3 for abiotic ketone reductions, leveraging deuterium’s kinetic isotope effects to modulate reaction pathways .

Applications in Research and Industry

Mechanistic Studies

In the 2021 Nature Chemistry study , phenylsilane-d3 enabled tracing hydride transfer pathways in zinc-dependent enzymes. Deuterium labeling revealed a previously uncharacterized proton-coupled electron transfer step, resolving long-standing ambiguities in enzymatic mechanisms.

Pharmaceutical Development

MedChemExpress emphasizes phenylsilane-d3’s role in drug metabolism studies . Deuterated pharmaceuticals often exhibit altered pharmacokinetics due to the “deuterium switch” effect, where Si-D bonds prolong metabolic half-lives by resisting cytochrome P450 oxidation .

Astrochemistry

Gas-phase reactions of phenyl radicals with SiD4, investigated via quasiclassical trajectory calculations , model silicon-carbon bond formation in interstellar environments. These studies predict detectable abundances of deuterated silanes in carbon-rich nebulae like IRC+10216.

Future Directions

Ongoing research priorities include:

  • Catalyst Design: Developing chiral silanes for asymmetric synthesis using deuterium-induced stereoelectronic effects.

  • Quantum Dynamics: High-level ab initio simulations to predict Si-D bond cleavage pathways under photolytic conditions .

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